molecular formula C13H14O9 B051093 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid CAS No. 116212-44-3

2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid

Cat. No. B051093
CAS RN: 116212-44-3
M. Wt: 314.24 g/mol
InChI Key: OHOYMTBFHDBJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid, also known as DMBD, is a compound that has been studied for its potential use in scientific research. It is a derivative of shikimic acid, which is a precursor to many important compounds in plants and bacteria. DMBD has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various cellular processes. For example, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, inflammatory molecules that are involved in the development of asthma and other inflammatory diseases.
Biochemical and Physiological Effects:
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to have antioxidant activity and to inhibit the production of reactive oxygen species, which are involved in the development of many diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves.

Future Directions

There are many potential future directions for research on 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo.
Another area of interest is 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in animal models of inflammatory disease.
Finally, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.

Synthesis Methods

2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid can be synthesized from shikimic acid using a series of chemical reactions. The first step is the protection of the hydroxyl groups on shikimic acid using a benzyl group. This is followed by the selective oxidation of the benzyl group to a carboxylic acid, and then the removal of the benzyl group. The resulting compound is then reacted with 2,6-dimethoxybenzoyl chloride to yield 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid.

Scientific Research Applications

2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment.
Another area of interest is 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's potential as an anti-inflammatory agent. Studies have shown that 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid can inhibit the production of inflammatory cytokines, which are involved in the development of many inflammatory diseases.

properties

CAS RN

116212-44-3

Product Name

2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid

Molecular Formula

C13H14O9

Molecular Weight

314.24 g/mol

IUPAC Name

2-(2,6-dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H14O9/c1-21-6-4-3-5-7(22-2)8(6)9(14)13(20,12(18)19)10(15)11(16)17/h3-5,10,15,20H,1-2H3,(H,16,17)(H,18,19)

InChI Key

OHOYMTBFHDBJSE-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C(C(C(=O)O)O)(C(=O)O)O

synonyms

Mono(2,6-Dimethoxybenzoyl)tartaricacid

Origin of Product

United States

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